Cas no 1111316-52-9 (3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine)

3-(2H-1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound featuring a benzodioxole core linked to a pyridazine moiety via a sulfanyl bridge and a 1,2,4-oxadiazole substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its diverse functional groups. The presence of the 2-bromophenyl group may enhance binding affinity in target interactions, while the oxadiazole ring contributes to metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's well-defined structure ensures reproducibility in research applications.
3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine structure
1111316-52-9 structure
Product Name:3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
CAS No:1111316-52-9
MF:C20H13BrN4O3S
MW:469.311221837997
CID:5387730
Update Time:2025-06-11

3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(2-bromophenyl)-1,2,4-oxadiazole
    • 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
    • Inchi: 1S/C20H13BrN4O3S/c21-14-4-2-1-3-13(14)20-22-18(28-25-20)10-29-19-8-6-15(23-24-19)12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2
    • InChI Key: YFQNQJKHUWKMLY-UHFFFAOYSA-N
    • SMILES: O1C(CSC2=NN=C(C3=CC=C4OCOC4=C3)C=C2)=NC(C2=CC=CC=C2Br)=N1

3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine Pricemore >>

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Additional information on 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: A Comprehensive Overview

CAS No. 1111316-52-9 is a unique and complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, known as 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, is characterized by its intricate molecular structure and potential therapeutic applications. The compound's structure includes a pyridazine core, a benzodioxole ring, and a bromophenyl oxadiazole moiety, which collectively contribute to its unique chemical properties and biological activities.

The pyridazine core is a six-membered heterocyclic ring containing two nitrogen atoms. This structural feature is common in many bioactive molecules and is known to enhance the compound's pharmacological properties. The benzodioxole ring, specifically the 2H-1,3-benzodioxol-5-yl group, is a bicyclic aromatic system that often confers stability and lipophilicity to the molecule. The bromophenyl oxadiazole moiety, on the other hand, introduces additional functional groups that can modulate the compound's interactions with biological targets.

Recent studies have highlighted the potential of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, the compound has demonstrated potential as an anticancer agent. In vitro studies have shown that 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.

The sulfanyl (thioether) linkage in the compound's structure plays a crucial role in its biological activity. Sulfur-containing compounds are known for their ability to form covalent bonds with cysteine residues in proteins, which can lead to irreversible inhibition of target enzymes. This property is particularly useful in drug design for targeting specific proteins involved in disease pathways.

In terms of pharmacokinetics, 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine exhibits favorable properties such as good oral bioavailability and moderate plasma protein binding. These characteristics make it suitable for further development as an orally administered therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Preliminary results from phase I trials have shown that 3-(2H-1,3-benzodioxol-5-y l)-6-{[3-(2-bromophenyl)-1 , 2 , 4 - o x a d i azo l - 5 - y l ] m e t h y l } s u f f a n y l ) p y r i d az i n e is well-tolerated at various dose levels with no significant adverse effects reported. These findings are encouraging and warrant further investigation in larger clinical trials.

From a synthetic chemistry perspective, the preparation of 3-(2H - 1 , 3 - b e n z o d i oxo l - 5 - y l ) - 6 - ( { [ 3 - ( 2 - b r o m o p h e n y l ) - 1 , 2 , 4 - o x a d i azo l - 5 - y l ] m e t h y l } s u f f a n y l ) p y r i d az i n e involves several steps including the formation of the pyridazine core, introduction of the benzodioxole ring, and attachment of the bromophenyl oxadiazole moiety. Advanced synthetic methods such as transition metal-catalyzed cross-coupling reactions and multicomponent reactions have been employed to optimize the synthesis process.

In conclusion, 3-(2H - 1 , 3 - b e n z o d i oxo l - 5 - y l ) - 6 - ( { [ 3 - ( 2 - b r o m o p h e n y l ) - 1 , 2 , 4 - o x a d i azo l - 5 - y l ] m e t h y l } s u f f a n y l ) p y r i d az i n e (CAS No. 1111316–52–9) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique molecular structure and diverse biological activities make it an intriguing subject for ongoing studies aimed at elucidating its full therapeutic potential.

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